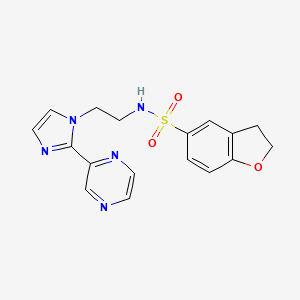

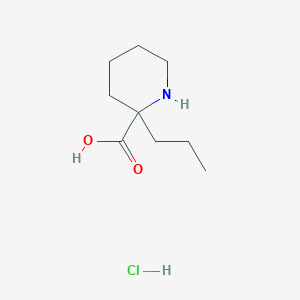

![molecular formula C24H22N2O2 B2605438 1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one CAS No. 849920-70-3](/img/structure/B2605438.png)

1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one” is a chemical compound with the molecular formula C24H22N2O2. It is related to a class of compounds known as coumarins, which are important structural motifs that occur widely in natural products .

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound was synthesized through a reductive amination process, which involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Scientific Research Applications

Antimicrobial Activity

Coumarins, including the compound , have drawn attention due to their potential therapeutic applications. In this context, the synthesized derivative 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one (referred to as compound 7) has been studied for its antimicrobial properties . It exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents. Docking studies with the crystal structure of oxidoreductase proteins further supported its inhibitory potency.

Potential Anticholinesterase Activity

A related class of compounds, namely aryl(4-phenylpiperazin-1-yl)methanethione derivatives , has been designed, synthesized, and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase . While this specific compound was not directly studied, it highlights the broader interest in piperazine-containing derivatives for potential therapeutic applications.

Antifungal Agents

The intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones yielded a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. These compounds were explored as potential antifungal agents . Although not identical to our compound, this research underscores the relevance of piperazine-based structures in antifungal drug development.

Drug Design and Vibrational Spectroscopy

Vibrational IR and Raman spectra of adamantane-containing derivatives, including 1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione , were examined for their potential in drug design . While this study focused on a different compound, it highlights the importance of spectroscopic analysis in understanding molecular behavior.

Bioactivity Enhancement via Piperazine Moieties

The inclusion of a piperazine moiety in coumarin-based compounds has been shown to enhance bioactivity. N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents, antimalarial agents, antipsychotic agents, and antifungal agents . The presence of the piperazine group often leads to unexpected improvements in bioactivity.

Antioxidant and Anti-inflammatory Properties

Although direct studies on our compound are limited, coumarins in general exhibit antioxidant and anti-inflammatory activity . These properties are relevant in various therapeutic contexts.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .

Biochemical Pathways

Similar compounds have been reported to exhibit significant antimicrobial activity, suggesting that they may affect pathways related to microbial growth and proliferation .

properties

IUPAC Name |

1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c27-23-16-19(24-21-9-5-4-6-18(21)10-11-22(24)28-23)17-25-12-14-26(15-13-25)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABWPWQSDAKQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

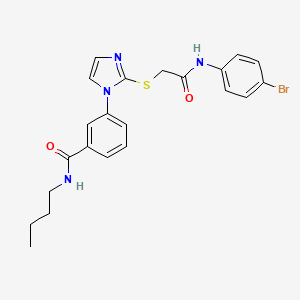

![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

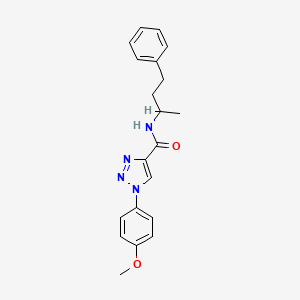

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

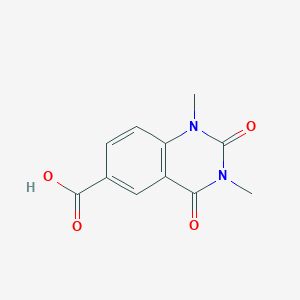

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)

![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)